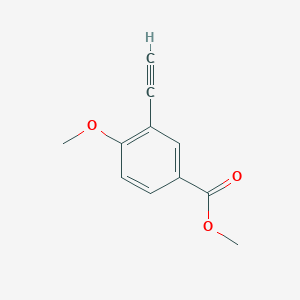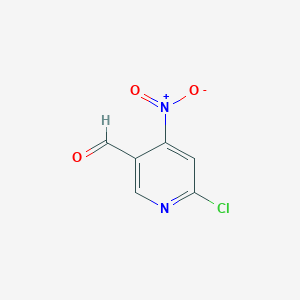![molecular formula C24H17ClSi B12330846 5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-](/img/structure/B12330846.png)
5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- is an organosilicon compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a silicon atom within a dibenzosilole framework, substituted with a chlorine atom and two phenyl groups. The compound’s chemical formula is C20H13ClSi.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- typically involves the following steps:
Formation of the Dibenzosilole Core: This can be achieved through a cyclization reaction involving a silicon-containing precursor and an aromatic compound.
Phenylation: The addition of phenyl groups can be carried out using phenyl lithium (PhLi) or phenyl magnesium bromide (PhMgBr) in a Grignard reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of various substituted dibenzosilole derivatives.
科学的研究の応用
5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of 5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound exhibits unique photophysical properties, making it useful in optoelectronic applications.
Molecular Interactions: The presence of the silicon atom and phenyl groups allows for strong π-π interactions and potential hydrogen bonding, influencing its reactivity and stability.
類似化合物との比較
Similar Compounds
9,9-Dimethyl-9H-9-silafluorene: Another organosilicon compound with similar structural features but different substituents.
5,5-Diphenyl-5H-dibenzo[b,d]silole: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chloro-9,9-diphenyl-9H-9-silafluorene: Similar in structure but with different substitution patterns.
Uniqueness
5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- is unique due to the combination of the chlorine atom and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and optoelectronics .
特性
分子式 |
C24H17ClSi |
|---|---|
分子量 |
368.9 g/mol |
IUPAC名 |
4-chloro-5,5-diphenylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C24H17ClSi/c25-22-16-9-15-21-20-14-7-8-17-23(20)26(24(21)22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H |
InChIキー |
MIKABADFGHLBBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=C2C(=CC=C4)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



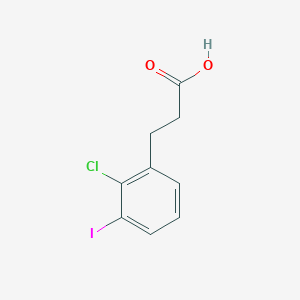

![6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12330802.png)
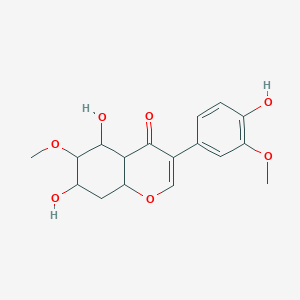
![(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B12330812.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12330814.png)
![Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester](/img/structure/B12330817.png)

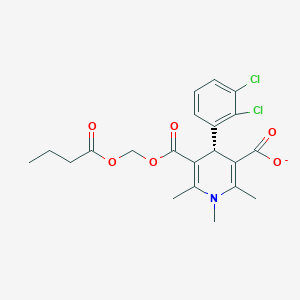

![1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]-](/img/structure/B12330855.png)
